molecular formula C20H19N5O5S2 B3862444 4-({[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(3-METHOXY-2-PYRAZINYL)-1-BENZENESULFONAMIDE

4-({[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(3-METHOXY-2-PYRAZINYL)-1-BENZENESULFONAMIDE

Cat. No.: B3862444
M. Wt: 473.5 g/mol
InChI Key: UZFVWCNOBQQIPW-UHFFFAOYSA-N
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Description

4-({[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(3-METHOXY-2-PYRAZINYL)-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes methoxybenzoyl and pyrazinyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-({[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(3-METHOXY-2-PYRAZINYL)-1-BENZENESULFONAMIDE involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of Schiff bases reduction, where primary amines are alkylated and reduced in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions.

Scientific Research Applications

4-({[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(3-METHOXY-2-PYRAZINYL)-1-BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The methoxybenzoyl and pyrazinyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar compounds include:

Properties

IUPAC Name

4-methoxy-N-[[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O5S2/c1-29-15-7-3-13(4-8-15)18(26)24-20(31)23-14-5-9-16(10-6-14)32(27,28)25-17-19(30-2)22-12-11-21-17/h3-12H,1-2H3,(H,21,25)(H2,23,24,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFVWCNOBQQIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(3-METHOXY-2-PYRAZINYL)-1-BENZENESULFONAMIDE
Reactant of Route 2
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4-({[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(3-METHOXY-2-PYRAZINYL)-1-BENZENESULFONAMIDE
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4-({[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(3-METHOXY-2-PYRAZINYL)-1-BENZENESULFONAMIDE
Reactant of Route 4
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4-({[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(3-METHOXY-2-PYRAZINYL)-1-BENZENESULFONAMIDE
Reactant of Route 5
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4-({[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(3-METHOXY-2-PYRAZINYL)-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
4-({[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(3-METHOXY-2-PYRAZINYL)-1-BENZENESULFONAMIDE

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